

5-Fluorobenzofuran-4-carbaldehyde synthesis pathway

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Compound of Interest

Compound Name:	5-Fluorobenzofuran-4-carbaldehyde
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An In-Depth Technical Guide to the Synthesis of **5-Fluorobenzofuran-4-carbaldehyde**

Abstract

5-Fluorobenzofuran-4-carbaldehyde is a key heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The benzofuran core is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, and the strategic incorporation of a fluorine atom can profoundly enhance pharmacological properties such as metabolic stability and binding affinity.^{[1][2][3][4]} This guide provides a comprehensive, technically-grounded pathway for the synthesis of **5-Fluorobenzofuran-4-carbaldehyde**. We will explore a robust two-stage synthetic strategy, beginning with the construction of the 5-fluorobenzofuran precursor, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth mechanistic insights and the strategic rationale behind the chosen synthetic route.

Introduction: The Significance of Fluorinated Benzofurans

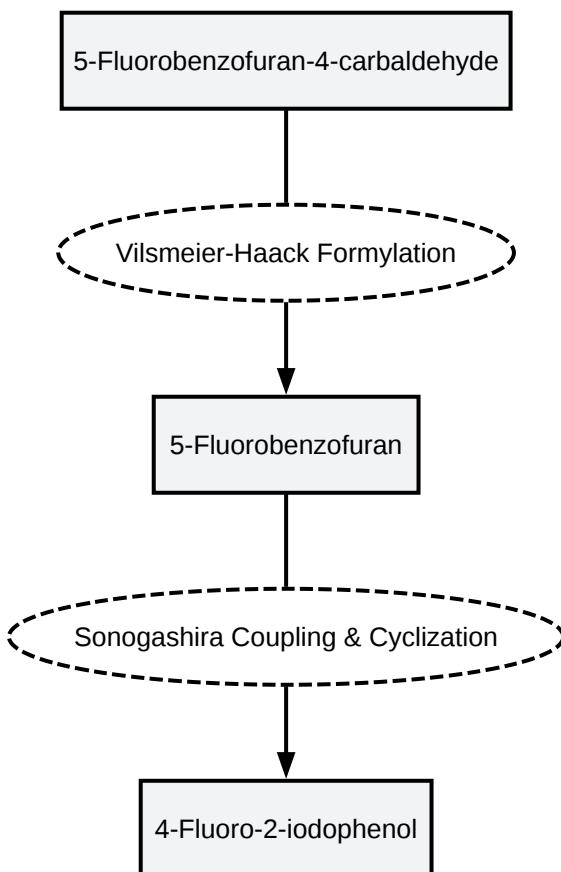
The benzofuran moiety is a privileged structure in medicinal chemistry, forming the core of drugs with applications ranging from antiarrhythmics to anticancer agents.^{[1][2][3]} The introduction of fluorine into these scaffolds is a well-established strategy in modern drug

design. Due to its high electronegativity, small van der Waals radius, and the strength of the C-F bond, fluorine can modulate a molecule's pKa, lipophilicity, and conformation, often leading to improved potency, selectivity, and pharmacokinetic profiles.^[4]

The title compound, **5-Fluorobenzofuran-4-carbaldehyde**, combines this strategic fluorination with a versatile carbaldehyde group. The aldehyde at the C4 position serves as a crucial chemical handle for diversification, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems. This makes it a highly valuable intermediate for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategic Overview

A logical synthetic approach to **5-Fluorobenzofuran-4-carbaldehyde** involves a retrosynthetic disconnection of the C-C bond of the aldehyde group, pointing to a formylation reaction on a 5-fluorobenzofuran precursor. This precursor can, in turn, be disconnected to reveal a simpler, commercially available fluorinated phenol. This strategy isolates the two key challenges: the construction of the heterocyclic ring and the regioselective installation of the aldehyde.



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Caption: Retrosynthetic pathway for **5-Fluorobenzofuran-4-carbaldehyde**.

Our forward synthesis will therefore proceed via two main stages:

- Synthesis of 5-Fluorobenzofuran: Employing a Sonogashira coupling followed by an intramolecular cyclization, a reliable method for constructing the benzofuran ring system.
- Formylation of 5-Fluorobenzofuran: Utilizing the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the desired C4 position.

Stage 1: Synthesis of the 5-Fluorobenzofuran Core

The construction of the benzofuran ring is the foundational step. While numerous methods exist, a palladium- and copper-catalyzed Sonogashira coupling of a suitable phenol with an alkyne, followed by intramolecular cyclization, provides a high-yielding and versatile route.

Experimental Protocol: Synthesis of 5-Fluorobenzofuran

Starting Materials: 4-Fluoro-2-iodophenol, Ethynyltrimethylsilane (TMS-acetylene), Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Potassium carbonate, Methanol, Tetrahydrofuran (THF).

Step 1a: Sonogashira Coupling

- To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-iodophenol (1.0 eq.), Palladium(II) acetate (0.02 eq.), Triphenylphosphine (0.04 eq.), and Copper(I) iodide (0.03 eq.).
- Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq.).
- Stir the mixture at room temperature for 15 minutes.
- Add Ethynyltrimethylsilane (1.2 eq.) dropwise via syringe.
- Heat the reaction mixture to 60°C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).
- Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography to yield 4-fluoro-2-((trimethylsilyl)ethynyl)phenol.

Step 1b: Cyclization and Desilylation

- Dissolve the product from Step 1a in methanol.
- Add potassium carbonate (2.0 eq.) to the solution.
- Stir the mixture at room temperature for 2-3 hours. This step effects both the desilylation of the alkyne and the intramolecular 5-endo-dig cyclization onto the phenol.
- Monitor the reaction by TLC for the formation of the benzofuran product.

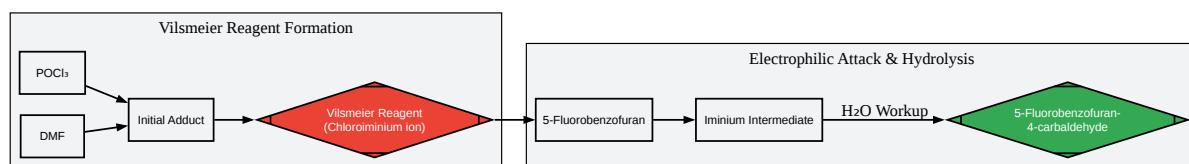
- Once complete, neutralize the mixture with 1M HCl and extract with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-Fluorobenzofuran.

Stage 2: Regioselective Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.^[5] It utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanistic Causality

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich benzofuran ring then acts as a nucleophile, attacking the iminium carbon. Subsequent elimination of HCl and hydrolysis during aqueous workup yields the final aldehyde.



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Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

The Critical Role of Regioselectivity

The formylation of substituted benzofurans is governed by the electronic properties of the ring and its substituents. The benzofuran system is generally activated towards electrophilic substitution. The fluorine atom at C5 is an ortho-, para-directing deactivator due to competing inductive (-I) and resonance (+M) effects. However, in electrophilic aromatic substitution, the resonance effect often dictates the position of attack. The oxygen atom of the furan ring strongly directs electrophiles to the C2 and C3 positions.

When considering the 5-fluorobenzofuran system, the positions ortho and para to the fluorine are C4 and C6. The C4 position is electronically favored for electrophilic attack over other positions on the benzene ring. While the furan ring is typically more reactive, steric hindrance and the electronics of the fused system can influence the outcome. In many cases, formylation of benzofurans can occur on the benzene ring, particularly when the more reactive furan positions are blocked or sterically hindered. The Vilsmeier reagent, being a moderately bulky electrophile, will preferentially attack the accessible and electronically enriched C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[\[6\]](#)[\[7\]](#)

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation

Parameter	Value/Reagent	Purpose
Starting Material	5-Fluorobenzofuran	Substrate for formylation
Reagent 1	Phosphorus oxychloride (POCl ₃)	Activates DMF
Reagent 2	N,N-Dimethylformamide (DMF)	Formyl group source & solvent
Temperature	0°C to Room Temperature	Controls reaction rate
Work-up	Aqueous Sodium Acetate	Hydrolyzes intermediate, neutralizes acid
Purification	Column Chromatography	Isolates the final product

Step-by-Step Methodology:

- In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (10.0 eq.).
- Cool the flask to 0°C in an ice-water bath.
- Add POCl_3 (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A solid may form.
- Stir the mixture at 0°C for 1 hour to ensure complete formation of the Vilsmeier reagent.
- Add a solution of 5-Fluorobenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0°C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).
- Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield **5-Fluorobenzofuran-4-carbaldehyde** as a solid.

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined, two-stage process that efficiently delivers the target molecule from commercially available precursors.

Caption: Overall two-stage synthesis workflow.

Product Characterization

The identity and purity of the final product, **5-Fluorobenzofuran-4-carbaldehyde**, must be confirmed using standard analytical techniques. The expected spectroscopic data can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for **5-Fluorobenzofuran-4-carbaldehyde**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehydic proton singlet (~10.0 ppm).- Aromatic and furan protons in the range of 7.0-8.0 ppm, showing characteristic coupling patterns (including coupling to ¹⁹F).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon signal (~190 ppm).- Aromatic and furan carbon signals (110-160 ppm), with C-F coupling visible for carbons near the fluorine atom.
¹⁹ F NMR	<ul style="list-style-type: none">- A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons.
Mass Spec (HRMS)	<ul style="list-style-type: none">- Calculation of the exact mass for C₉H₅FO₂ to confirm the elemental composition. Expected [M+H]⁺.
FT-IR	<ul style="list-style-type: none">- Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹).- C-F stretch (~1100-1250 cm⁻¹).

Conclusion

This guide has detailed a robust and scientifically sound synthetic pathway for **5-Fluorobenzofuran-4-carbaldehyde**. By breaking the synthesis into two logical stages—the initial construction of the 5-fluorobenzofuran core and the subsequent regioselective Vilsmeier-Haack formylation—researchers can reliably access this valuable building block. The

mechanistic discussions and detailed protocols provided herein are designed to empower scientists in pharmaceutical and materials science to utilize this versatile intermediate for the development of novel and impactful chemical entities.

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